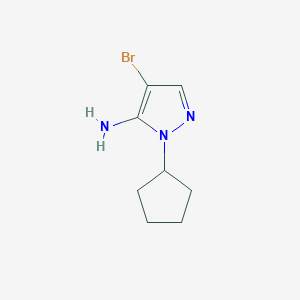

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

4-bromo-2-cyclopentylpyrazol-3-amine |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2 |

InChI Key |

UOFBNMHPGOUQSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)N |

Origin of Product |

United States |

Synthetic Strategies for 4 Bromo 1 Cyclopentyl 1h Pyrazol 5 Amine and Analogues

General Methodologies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is typically achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a three-carbon electrophilic component. The choice of starting materials and reaction conditions dictates the substitution pattern of the resulting pyrazole.

Cyclocondensation Reactions

Cyclocondensation reactions are the most common and classical methods for pyrazole synthesis. These reactions involve the condensation of a hydrazine with a compound containing a 1,3-dielectrophilic system, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a foundational method for preparing pyrazoles. nih.govnih.govjk-sci.com This reaction proceeds by the initial formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole. jk-sci.com The use of substituted hydrazines, such as cyclopentylhydrazine (B1295993), allows for the introduction of substituents at the N-1 position of the pyrazole ring.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the reaction of an aryl-alkyl 1,3-diketone with a substituted hydrazine typically yields the regioisomer where the N-1 substituent is adjacent to the carbon bearing the aryl group as the major product. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | I₂, TsOH | Pyrazole derivative 8 | 83 |

| 1,3-Diketones | Hydrazine | LiHMDS, Acid Chlorides | Pyrazoles | Good |

This table presents examples of the Knorr synthesis of pyrazoles.

A highly versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This reaction is particularly relevant for the synthesis of the target compound's scaffold. The reaction pathway is believed to involve the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole. beilstein-journals.org

This method allows for the direct installation of the crucial 5-amino group. By selecting the appropriately substituted β-ketonitrile and cyclopentylhydrazine, one could theoretically construct the 1-cyclopentyl-1H-pyrazol-5-amine core. Subsequent bromination at the C-4 position would then yield the final target molecule.

| Reactant 1 | Reactant 2 | Conditions | Product |

| β-Ketonitriles | Hydrazines | - | 5-Aminopyrazoles |

| Enamine nitrile | 3-Hydrazinopropanenitrile | - | Pyrazole derivative 146 |

This table illustrates the synthesis of 5-aminopyrazoles from β-ketonitriles.

The reaction of α,β-unsaturated nitriles with hydrazines provides another important route to 5-aminopyrazoles. chim.it This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and tautomerization to the aromatic pyrazole. The nature of the substituent at the β-position of the unsaturated nitrile is crucial, as it often acts as a leaving group to facilitate the final aromatization step.

This approach offers a different disconnection strategy for accessing the pyrazole core and can be advantageous depending on the availability of the starting materials.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Malononitrile, Aldehydes | Hydrazines | Brønsted base | 5-Aminopyrazoles |

| α,β-Unsaturated Carbonyl Compounds | Tosylhydrazine | Alkaline | N-Functionalized Pyrazoles |

This table shows examples of pyrazole synthesis from α,β-unsaturated compounds.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and often regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne.

Sydnones, which are mesoionic heterocyclic aromatic compounds, can act as 1,3-dipoles in cycloaddition reactions with alkynes to yield pyrazoles. lew.ronih.gov This reaction proceeds through a [3+2] cycloaddition followed by the extrusion of carbon dioxide to form the stable aromatic pyrazole ring. lew.ro The use of unsymmetrical alkynes can lead to the formation of regioisomers, and the regioselectivity can be influenced by the substituents on both the sydnone and the alkyne. lew.ro

This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that might be difficult to achieve through cyclocondensation routes. For example, reacting a 1-cyclopentyl-substituted sydnone with an appropriate bromo-alkyne could potentially provide a direct route to the 4-bromo-1-cyclopentylpyrazole core.

| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield (%) |

| 3-(2,4-dimethylphenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux | Pyrazole derivative | High |

| Prohelical sydnones | Arynes | - | Pyrazole-containing helicenes | - |

This table provides examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity.

A common and effective strategy for the multicomponent synthesis of pyrazoles involves the in situ generation of 1,3-dicarbonyl compounds, which are then condensed with a hydrazine to form the pyrazole ring. This approach avoids the often-difficult isolation and purification of the intermediate dicarbonyl compound.

For instance, 1,3-diketones can be generated in situ from the reaction of enolates with carboxylic acid chlorides. These can then be directly converted to the corresponding pyrazoles in a consecutive multicomponent reaction with hydrazines. To achieve chemoselectivity and prevent further acylation of the newly formed 1,3-diketone, a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is often employed. This method has been shown to produce good to excellent yields and is tolerant of a variety of functional groups.

Another approach involves the samarium trichloride (SmCl₃)-catalyzed acylation of β-ketoesters to yield 1,3-diketones, which then undergo cyclization with hydrazine to form 3,4,5-substituted pyrazoles. The Lewis acidic nature of the catalyst is believed to accelerate the reaction through the formation of β-diketonate complexes.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Yield |

| Enolate | Carboxylic acid chloride | Hydrazine | LiHMDS | Substituted pyrazole | Good to Excellent |

| β-ketoester | Acylating agent | Hydrazine | SmCl₃ | 3,4,5-substituted pyrazole | Not specified |

This table summarizes multicomponent approaches to pyrazole synthesis involving the in situ formation of carbonyl derivatives.

A particularly innovative and environmentally friendly approach to the synthesis of 4-halopyrazoles is the electrocatalytic three-component reaction. This method utilizes hydrazines, acetylacetones, and sodium halides to construct 4-chloro-, 4-bromo-, or 4-iodopyrazoles under chemical oxidant- and external electrolyte-free conditions. nih.govbeilstein-journals.org

In this system, the sodium halide serves a dual role as both the halogenation reagent and the supporting electrolyte. nih.govbeilstein-journals.org The reaction is typically carried out in an undivided cell with a graphite plate anode and a platinum plate cathode under a constant current. beilstein-journals.org Mechanistic studies have revealed that the pathway for halogenation depends on the halide used; bromination proceeds via an ionic pathway, whereas chlorination and iodination are believed to occur through a radical pathway. nih.govbeilstein-journals.org This method represents a significant advancement in green chemistry, offering a practical and efficient route to 4-halopyrazoles from simple and abundant starting materials. beilstein-journals.org

| Hydrazine | 1,3-Dicarbonyl | Halogen Source | Conditions | Product | Yield |

| Phenylhydrazine | Acetylacetone | NaBr | 8 mA constant current, MeCN | 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 96% (GC yield) beilstein-journals.org |

This table presents an example of the electrocatalytic three-component synthesis of a 4-bromopyrazole.

Strategic Introduction of Substituents for 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine

The synthesis of the target molecule, this compound, requires not only the formation of the pyrazole core but also the specific placement of the cyclopentyl, amino, and bromo substituents.

A plausible synthetic route would first involve the synthesis of 1-cyclopentyl-1H-pyrazol-5-amine. One of the most versatile methods for preparing 5-aminopyrazoles is the condensation of β-ketonitriles with substituted hydrazines. In this case, the reaction of cyclopentylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile, would be expected to yield the desired 1-cyclopentyl-1H-pyrazol-5-amine. The regioselectivity of this reaction generally favors the formation of the 1,5-disubstituted pyrazole.

Bromination at the 4-Position of the Pyrazole Ring

With the 1-cyclopentyl-1H-pyrazol-5-amine intermediate in hand, the next crucial step is the regioselective introduction of a bromine atom at the 4-position of the pyrazole ring.

The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The 4-position is generally the most reactive site for electrophilic attack, unless it is already substituted.

Direct bromination of pyrazole and its derivatives can be achieved using a variety of brominating agents. Common reagents include elemental bromine (Br₂) in a suitable solvent like dioxane or chloroform, and N-bromosuccinimide (NBS), often in the presence of an acid catalyst. The choice of reagent and reaction conditions can influence the selectivity and yield of the bromination reaction. For pyrazoles with activating groups, such as the amino group in the proposed intermediate, the reaction is expected to proceed readily. The electron-donating nature of the amino group at the 5-position would further activate the pyrazole ring towards electrophilic substitution, reinforcing the preference for bromination at the 4-position.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide)

Direct C-H halogenation of a pre-formed pyrazole ring is a common and efficient strategy. For 5-aminopyrazole derivatives, the C4 position is electronically activated, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild nature and high regioselectivity. thieme-connect.comresearchgate.net

The reaction typically involves treating the 1-cyclopentyl-1H-pyrazol-5-amine intermediate with NBS in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent like carbon tetrachloride, at room temperature. thieme-connect.comresearchgate.netnih.gov The presence of the amino group at C5 and the alkyl group at N1 directs the electrophilic bromine to the C4 position. reddit.com This method provides the desired 4-halogenated pyrazole derivatives in moderate to excellent yields under simple and mild reaction conditions. thieme-connect.com The use of NBS is advantageous as it often avoids the harsh conditions and potential side reactions associated with using elemental bromine. researchgate.netorganic-chemistry.org

Table 1: Examples of Regioselective Bromination of Pyrazoles

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | NBS | DMSO | 3-Aryl-4-bromo-1H-pyrazol-5-amines | Moderate to Excellent | thieme-connect.com |

| Pyrazole | NBS | CCl₄ or Water | 4-Bromopyrazole | Excellent | researchgate.net |

Halogenation during Multicomponent Syntheses

Multicomponent reactions (MCRs) offer a powerful approach to building molecular complexity in a single step. In the context of pyrazole synthesis, it is possible to integrate a halogenation step within a one-pot procedure. beilstein-journals.orgnih.gov One such strategy involves the initial formation of a pyrazoline intermediate through the condensation of an α,β-unsaturated ketone, an aldehyde, and a hydrazine. beilstein-journals.org The resulting pyrazoline can then be oxidized and halogenated in the same pot to yield the corresponding 4-halo-substituted pyrazole. beilstein-journals.orgnih.gov Reagents like elemental bromine or iodine chloride can be used for this transformation. beilstein-journals.org

Brominated 1,3-Bis-electrophilic Substrates in Cyclocondensation

An alternative to direct bromination of the pyrazole ring is to use a starting material that already contains the bromine atom in the correct position. The Knorr pyrazole synthesis and related methods rely on the cyclocondensation of a 1,3-bis-electrophilic compound with a hydrazine derivative. mdpi.comnih.gov By using a brominated 1,3-bis-electrophile, the bromine atom is incorporated directly into the C4 position of the final pyrazole product.

For example, a brominated β-ketonitrile or a brominated 1,3-diketone can serve as the 1,3-bis-electrophilic substrate. mdpi.com The reaction of such a precursor with cyclopentylhydrazine would lead directly to the 4-bromo-1-cyclopentyl-pyrazol-5-amine (in the case of the β-ketonitrile) or a related 4-bromopyrazole structure. This strategy offers excellent control over the regiochemistry of the bromination. mdpi.com

Introduction of the 1-Cyclopentyl Moiety

The N-1 substituent of the pyrazole ring can be introduced either by alkylating a pyrazole that is unsubstituted at the nitrogen or by using a substituted hydrazine in the initial ring-forming reaction.

N-Alkylation Methods using Cyclopentyl Precursors

The N-alkylation of a pyrazole ring is a fundamental transformation in synthetic organic chemistry. mdpi.com This approach would begin with a pre-formed 4-bromo-1H-pyrazol-5-amine. The pyrazole nitrogen is deprotonated with a base, such as potassium carbonate, followed by the addition of a cyclopentyl electrophile, like cyclopentyl bromide or cyclopentyl iodide. researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF. researchgate.net

Alternative methods for N-alkylation have also been developed, including procedures using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can offer an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, the regioselectivity of alkylation (at N1 vs. N2) is a key consideration, often controlled by steric factors. researchgate.netsemanticscholar.org

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | General Product | Reference |

|---|---|---|---|---|---|

| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃ | DMSO | N1-Alkyl-3-substituted-pyrazole | researchgate.net |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Brønsted Acid (CSA) | 1,2-DCE | N1-Phenethyl-4-chloropyrazole | semanticscholar.org |

Utilization of Cyclopentyl-Substituted Hydrazines in Pyrazole Synthesis

Perhaps the most common and direct method for introducing the N1-substituent is to use a monosubstituted hydrazine in the cyclocondensation reaction. nih.govchim.it For the synthesis of the target compound, cyclopentylhydrazine would be reacted with a suitable 1,3-bis-electrophilic partner. This approach constructs the N-cyclopentyl bond during the formation of the heterocyclic ring.

The choice of the 1,3-bielectrophile is crucial for forming the other functionalities of the ring. As discussed previously, a brominated β-ketonitrile would be an ideal reaction partner, as its condensation with cyclopentylhydrazine would simultaneously form the pyrazole core, introduce the 4-bromo substituent, and generate the 5-amino group. mdpi.combeilstein-journals.org This convergent strategy is highly efficient for accessing specifically substituted pyrazoles. beilstein-journals.org

Formation of the 5-Amino Functional Group

The 5-amino group is a key feature of the target molecule. Its synthesis is most effectively achieved by choosing a precursor that contains a nitrogen-bearing functional group that can be incorporated into the final product upon cyclization.

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. chim.itbeilstein-journals.org In this reaction, the hydrazine initially condenses with the ketone functionality to form a hydrazone. beilstein-journals.org This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the carbon of the nitrile group. beilstein-journals.org The result of this cyclization is the formation of the 5-aminopyrazole ring system. chim.itbeilstein-journals.org

Therefore, the reaction between a brominated β-ketonitrile and cyclopentylhydrazine represents a highly convergent and efficient pathway. This single reaction establishes the pyrazole ring and correctly places all three required substituents—the 4-bromo, the 1-cyclopentyl, and the 5-amino groups—in their target positions.

Specific Synthetic Pathways Relevant to this compound

Synthesizing the specific target molecule, this compound, requires a strategy that precisely controls the placement of the bromo, cyclopentyl, and amino groups.

The direct condensation approach using β-ketonitriles can be adapted for this target. This would necessitate the use of two specific starting materials: cyclopentylhydrazine to introduce the N1-cyclopentyl group and a 2-bromo-3-oxonitrile derivative (a brominated β-ketonitrile) to provide the C4-bromo substituent and the nitrile for the C5-amino group formation. The reaction would follow the general mechanism of hydrazone formation and subsequent cyclization. The key challenge in this approach lies in the synthesis and stability of the required brominated β-ketonitrile precursor.

A more flexible, albeit longer, approach involves the stepwise functionalization of a pre-formed pyrazole ring. This strategy allows for greater control and can be executed in various sequences. One plausible route could be:

Pyrazole Synthesis: Formation of a 5-aminopyrazole core.

Halogenation: Introduction of a bromine atom at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic substitution.

N-Alkylation: Introduction of the cyclopentyl group at the N1 position. This is often achieved by reacting the NH-pyrazole with a cyclopentyl halide (e.g., bromocyclopropane) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF.

Alternatively, a 4-halopyrazole could be synthesized first, followed by N-alkylation and then introduction of the amino group at C5, or N-alkylation of a pyrazole followed by halogenation and amination. beilstein-journals.orgnih.gov The order of these steps would be crucial to manage regioselectivity and functional group compatibility.

The Sandmeyer reaction offers a powerful method for converting an aromatic amino group into a halide. wikipedia.orgorganic-chemistry.org This reaction could be strategically employed to introduce the bromine atom at the C4 position. nih.govresearchgate.net The process would involve:

Starting Material: Synthesis of a 1-cyclopentyl-1H-pyrazol-4,5-diamine or a 4-amino-1-cyclopentyl-1H-pyrazol-5-amine.

Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. masterorganicchemistry.comlibretexts.org

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.orgmasterorganicchemistry.com This facilitates the replacement of the diazonium group with a bromine atom, accompanied by the loss of nitrogen gas, to yield the desired 4-bromo product. wikipedia.org This radical-nucleophilic aromatic substitution is a classic and reliable transformation. wikipedia.org

Table 2: Comparison of Specific Synthetic Strategies

| Strategy | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Adapted β-Ketonitrile Condensation | One-pot cyclocondensation of cyclopentylhydrazine and a brominated β-ketonitrile. | Potentially high step economy. | Availability and stability of the brominated β-ketonitrile precursor. |

| Sequential Functionalization | Stepwise halogenation, N-alkylation, and amination of a pyrazole core. | High degree of flexibility and control over substituent placement. | Longer synthetic route, potential for side reactions and regioselectivity issues. |

Green Chemistry Approaches and Sustainable Methodologies in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on operational simplicity, atom economy, and the use of environmentally benign reagents and conditions. nih.gov

Key green strategies applicable to pyrazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. researchgate.netnih.govthieme-connect.com Water is particularly attractive as a non-polluting and abundant solvent. thieme-connect.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for catalysts, or that use non-toxic, recyclable catalysts instead of heavy metals. benthamdirect.comtandfonline.com

Energy-Efficient Methods: Employing microwave irradiation and ultrasound-assisted synthesis. nih.govmdpi.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. nih.govtandfonline.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react sequentially to form the final product. nih.gov MCRs are highly efficient, reduce waste by minimizing purification steps, and improve atom economy. nih.gov

These sustainable methodologies are not only environmentally responsible but can also be more cost-effective and efficient, making them highly desirable for the large-scale synthesis of pyrazole-based compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentylhydrazine |

| Triethylamine |

| Potassium carbonate |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to provide a complete picture of its atomic arrangement.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopentyl group, the pyrazole (B372694) ring, and the amine group. The protons on the cyclopentyl ring would likely appear as a series of multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen of the pyrazole ring would be expected at a downfield chemical shift due to the influence of the electronegative nitrogen atoms. The pyrazole ring proton would appear as a singlet in the aromatic region. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the cyclopentyl group would resonate in the upfield, aliphatic region. The carbon atoms of the pyrazole ring would appear at lower field, with their chemical shifts influenced by the bromine and amine substituents. Specifically, the carbon atom bonded to the bromine (C4) would be expected to show a characteristic chemical shift, and the carbon bearing the amine group (C5) would also be significantly affected.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole-H | ~7.5 | s |

| Cyclopentyl-CH | ~4.5 | m |

| NH₂ | ~5.0 | br s |

| Cyclopentyl-CH₂ | 1.5-2.2 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (pyrazole) | ~140 |

| C4-Br (pyrazole) | ~95 |

| C5-NH₂ (pyrazole) | ~150 |

| C-N (cyclopentyl) | ~60 |

| CH₂ (cyclopentyl) | 25-35 |

2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the cyclopentyl and pyrazole ring protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the cyclopentyl group to the N1 position of the pyrazole ring and in assigning the quaternary carbons of the pyrazole ring.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system. For this compound, COSY would be essential to trace the connectivity of the protons within the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be useful in confirming the stereochemistry and conformation of the cyclopentyl ring relative to the pyrazole ring.

¹⁵N NMR for Nitrogen Atom Characterization and Site Selectivity

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. For this compound, ¹⁵N NMR would show distinct signals for the two nitrogen atoms in the pyrazole ring and the nitrogen of the amine group. The chemical shifts of the pyrazole nitrogens would confirm their position within the heterocyclic ring and can be sensitive to substitution, while the amine nitrogen signal would provide further confirmation of this functional group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of bromine, carbon, hydrogen, and nitrogen in the correct proportions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [C₈H₁₂⁷⁹BrN₄]⁺ | 243.0296 |

| [C₈H₁₂⁸¹BrN₄]⁺ | 245.0276 |

Fragmentation Pattern Analysis

Electron ionization mass spectrometry (EI-MS) would be used to study the fragmentation pattern of this compound. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for pyrazole derivatives involve cleavage of the N-N bond and loss of substituents. For this specific compound, expected fragmentation pathways could include:

Loss of the cyclopentyl group.

Loss of a bromine radical.

Fragmentation of the pyrazole ring itself, often involving the loss of HCN or N₂.

Cleavage of the C-N bond of the amine group.

Analysis of the resulting fragment ions would help to piece together the structure of the parent molecule and confirm the arrangement of the substituents on the pyrazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the compound's structure.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the primary amine group, the cyclopentyl group, and the carbon-bromine bond. While a definitive spectrum can only be obtained through experimental analysis, a predictive interpretation based on known spectral data for similar compounds can be made. researchgate.netrsc.orgresearchgate.netrsc.orgnist.govorientjchem.orgmdpi.com

Key expected vibrational frequencies for this compound are detailed in the table below. The N-H stretching vibrations of the primary amine are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group and the pyrazole ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibration and the N-H bending vibration would also provide characteristic signals. The C-Br stretching frequency is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Cyclopentyl/Pyrazole | C-H Stretch | 2850 - 3100 |

| Pyrazole Ring | C=N and C=C Stretch | 1400 - 1600 |

| Cyclopentyl Group | C-H Bend | 1440 - 1470 |

| Aromatic Ring | C-N Stretch | 1250 - 1350 |

| Carbon-Bromine | C-Br Stretch | 500 - 700 |

| Pyrazole Ring | N=N Stretch | ~1108 |

Note: These are predicted values based on typical frequency ranges for these functional groups and may vary in the actual experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com

For this compound, a single-crystal X-ray diffraction analysis would be necessary to unambiguously confirm its molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mkuniversity.ac.inmdpi.com

The crystal structure of this compound would reveal the planarity of the pyrazole ring and the conformation of the cyclopentyl substituent. It would also provide precise measurements of the bond lengths, such as the C-Br, C-N, and N-N bonds, and the bond angles within the molecule. researchgate.net Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which can significantly influence the physical properties of the compound. mkuniversity.ac.inresearchgate.net

While no specific crystal structure data for this compound is publicly available, studies on similar 4-bromopyrazole derivatives have been reported. researchgate.net For instance, the crystal structure of 4-bromo-3,5-dinitropyrazole has been determined, providing insights into the structural impact of a bromo substituent on the pyrazole ring. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. The choice of technique depends on the properties of the analyte, such as its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, particularly those that are non-volatile or thermally unstable. nih.govijcpa.inacs.orgresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice for purity assessment. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijcpa.insielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the nonpolar cyclopentyl group and the polar amine group, the retention time of this compound can be modulated by adjusting the composition of the mobile phase. A UV detector is commonly used for the detection of pyrazole derivatives, as the pyrazole ring exhibits strong UV absorbance. ijcpa.in

The development of an HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape. ijcpa.in This optimized method could then be used to determine the purity of synthesized batches and to isolate the compound from reaction mixtures. nih.govsielc.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govnih.govlabrulez.comdoi.orgtandfonline.comnih.gov The applicability of GC for the analysis of this compound would depend on its volatility and thermal stability. Given the presence of the polar amine group, which can lead to peak tailing due to interactions with the stationary phase, derivatization might be necessary to improve its chromatographic properties. nih.govdoi.org Derivatization with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can increase the volatility and reduce the polarity of the amine, leading to better peak shapes and improved sensitivity. nih.govdoi.org

A typical GC analysis would involve injecting a solution of the compound (or its derivative) into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column walls. A variety of detectors can be used, with a mass spectrometer (GC-MS) being particularly useful for providing both retention time and mass spectral data, which can confirm the identity of the compound. nih.govnih.govtandfonline.com

For heterocyclic amines, specialized deactivated columns are often used to minimize analyte adsorption and peak tailing. labrulez.com The oven temperature program is another critical parameter that needs to be optimized to achieve a good separation of the target compound from any impurities.

Theoretical and Computational Studies on 4 Bromo 1 Cyclopentyl 1h Pyrazol 5 Amine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and intermolecular interactions. For 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine, MD simulations can be instrumental in understanding its behavior in a biological environment, such as in solution or near a protein binding site.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The 3D structure of this compound is placed in a simulation box, typically filled with a suitable solvent, most commonly water, to mimic physiological conditions. Ions are added to neutralize the system and to achieve a physiological salt concentration.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. Popular choices for small molecules like this pyrazole (B372694) derivative include AMBER, CHARMM, or GROMOS.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to achieve a stable density.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide valuable information, as illustrated in the hypothetical data below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound

| Parameter | Value / Observation |

|---|---|

| Simulation Software | GROMACS |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Root Mean Square Deviation (RMSD) | The pyrazole core remains stable with low RMSD values, while the cyclopentyl group exhibits higher flexibility. |

| Radius of Gyration (Rg) | Fluctuations in Rg indicate conformational changes of the cyclopentyl ring. |

| Solvent Accessible Surface Area (SASA) | The amine and bromo substituents show significant solvent exposure, suggesting their potential involvement in intermolecular interactions. |

| Hydrogen Bonds | The amine group forms transient hydrogen bonds with surrounding water molecules, highlighting its hydrophilic character. |

These simulations can reveal the preferred conformations of the molecule and how it interacts with its environment, which is crucial for understanding its potential biological activity.

In Silico Approaches for Ligand-Receptor Interactions (Methodological Framework)

To investigate the potential of this compound as a ligand for a specific biological target, various in silico techniques can be employed. These methods predict the binding affinity and mode of interaction between the ligand and a receptor protein.

The methodological framework for such a study would typically involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. For this compound, docking studies could identify key amino acid residues in a target protein that it interacts with.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By identifying the pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic groups), one can screen large databases for other molecules with similar features or understand the key interaction points with a receptor.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-receptor complex from MD simulation trajectories. These calculations provide a more accurate prediction of binding affinity compared to docking scores alone.

Table 2: Illustrative Methodological Framework for In Silico Ligand-Receptor Interaction Studies

| Step | Technique | Objective |

|---|---|---|

| 1. Target Identification & Preparation | - | Identify a relevant protein target and prepare its 3D structure (e.g., from the Protein Data Bank). |

| 2. Ligand Preparation | - | Generate a 3D conformation of this compound and assign appropriate charges. |

| 3. Molecular Docking | AutoDock, Glide, or similar software | Predict the binding pose and initial binding affinity of the ligand in the receptor's active site. |

| 4. Analysis of Interactions | - | Identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and receptor. |

| 5. Molecular Dynamics Simulation | AMBER, GROMACS, or similar software | Assess the stability of the ligand-receptor complex over time. |

| 6. Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Calculate a more accurate estimation of the binding affinity. |

Through this comprehensive in silico approach, researchers can gain significant insights into the potential of this compound as a bioactive molecule and guide further experimental studies.

Advanced Research Applications of 4 Bromo 1 Cyclopentyl 1h Pyrazol 5 Amine and Its Derivatives As Chemical Scaffolds

Strategic Intermediates in Medicinal Chemistry Programs

The pyrazole (B372694) nucleus and its derivatives are cornerstones in the development of new therapeutic agents. The specific structure of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine, with its distinct functional groups, allows chemists to systematically modify the scaffold to create large libraries of compounds for biological screening. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups, while the amine group is a key nucleophile for forming amides, ureas, or for constructing new heterocyclic rings.

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. tandfonline.combenthamdirect.commdpi.com This versatility has led to the incorporation of the pyrazole core into numerous FDA-approved drugs targeting a wide range of diseases. benthamdirect.comtandfonline.comnih.gov The metabolic stability of the pyrazole ring is a significant factor in its frequent use in drug discovery programs. tandfonline.com Its structure allows for specific spatial arrangements of substituents that can mimic the interactions of other chemical groups, such as peptides, while offering improved pharmacological properties. The presence of this core in blockbuster drugs highlights its importance and justifies the exploration of novel derivatives like this compound for the discovery of new medicines. tandfonline.comtandfonline.com

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) benthamdirect.comeurekaselect.com |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) tandfonline.combenthamdirect.com |

| Ruxolitinib | Myelofibrosis, Polycythemia vera (JAK inhibitor) tandfonline.comnih.gov |

| Apixaban | Anticoagulant (Factor Xa inhibitor) benthamdirect.com |

| Crizotinib | Non-small cell lung cancer (ALK/ROS1 inhibitor) nih.gov |

| Encorafenib | Melanoma (BRAF inhibitor) nih.gov |

Scaffold hopping is a key strategy in drug design where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties such as potency, selectivity, or pharmacokinetics. The pyrazole ring is an excellent candidate for scaffold hopping due to its unique electronic and steric properties. mdpi.comresearchgate.net It can serve as a bioisosteric replacement for other aromatic rings, like benzene (B151609) or other heterocycles. For instance, in the development of the Aurora kinase inhibitor Barasertib, a pyrazole fragment was chosen over a benzene ring because it resulted in potent inhibitors with lower lipophilicity and better drug-like properties. mdpi.com

Computer-aided drug design (CADD) plays a crucial role in identifying such opportunities. researchgate.net Molecular modeling techniques can predict how a pyrazole-based scaffold will fit into a target's binding site and can guide the synthesis of the most promising derivatives. The defined vectoral orientation of substituents on the pyrazole ring, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a predictable and valuable element in computational drug discovery programs. researchgate.netnih.gov

The 5-amino group of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are themselves important pharmacophores. These bicyclic structures often exhibit enhanced biological activity due to their rigid conformation and extended chemical space.

Pyrazolo[3,4-b]pyridines: This scaffold is commonly synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.govresearchgate.net The reaction proceeds via an initial condensation followed by cyclization to form the pyridine (B92270) ring fused to the pyrazole core. The resulting pyrazolo[3,4-b]pyridines are investigated for a wide range of activities, including as kinase inhibitors and potential agents for Alzheimer's disease diagnosis. mdpi.comthieme-connect.com

Pyrazolo[1,5-a]pyrimidines: These purine (B94841) analogues are readily prepared by reacting 5-aminopyrazoles with various three-carbon 1,3-dielectrophiles, such as β-enaminones or malonates. nih.govmdpi.comresearchgate.net The reaction involves a cyclocondensation that forms the fused pyrimidine (B1678525) ring. Pyrazolo[1,5-a]pyrimidines are known to possess potent and selective inhibitory activity against various kinases, such as Pim-1, and are explored as anticancer agents. nih.govmdpi.com

Indazoles: While the synthesis of indazoles from 5-aminopyrazoles is less direct, the pyrazole core can be a starting point for constructing the indazole system. Certain synthetic strategies involve the annulation of a benzene ring onto a pre-existing pyrazole. For example, methods like palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes have been developed to construct the indazole framework. nih.gov

Contributions to Agrochemical Research

The pyrazole scaffold has a long and successful history in the agrochemical industry, forming the basis of many commercial herbicides, insecticides, and fungicides. nih.govnih.gov These compounds often function by inhibiting essential enzymes in pests or weeds. The development of new pyrazole derivatives is a continuous effort to overcome resistance and improve safety profiles.

This compound is a valuable intermediate for the synthesis of novel agrochemicals. Many modern insecticides, such as anthranilic diamides (e.g., Cyantraniliprole), contain a substituted pyrazole core linked to an amide moiety. The 5-amino group of the title compound can be readily acylated to form such amides, while the cyclopentyl group can enhance insecticidal activity and the bromine atom allows for further structural diversification. Similarly, several pyrazole-based herbicides and fungicides feature complex substitution patterns that can be accessed through intermediates like this.

Table 2: Selected Agrochemicals Containing a Pyrazole Moiety

| Agrochemical Name | Type | Mode of Action |

|---|---|---|

| Cyantraniliprole | Insecticide | Ryanodine receptor modulator nih.gov |

| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor nih.gov |

| Fenpyroximate | Acaricide | Mitochondrial electron transport inhibitor nih.gov |

| Tolfenpyrad | Insecticide/Acaricide | Mitochondrial electron transport inhibitor nih.gov |

Utility in Materials Science and Industrial Applications

Beyond life sciences, pyrazole derivatives and their fused systems are finding applications in materials science due to their unique photophysical and electronic properties. The rigid, planar structures and the presence of nitrogen atoms make them suitable for use in organic electronics and as functional dyes.

Research has shown that fused heterocyclic systems derived from aminopyrazoles, such as pyrazolo[3,4-b]pyridines, can exhibit significant fluorescence and large Stokes shifts. mdpi.com Some of these derivatives have been identified as effective phosphors. thieme-connect.com This suggests that compounds derived from this compound could be developed into novel materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials.

Fluorescent Probes: For chemical sensing or biological imaging.

Industrial Dyes: The pyrazole core can act as a chromophore in the synthesis of specialized dyes. researchgate.net

The ability to tune the electronic properties of the pyrazole core through substitution at the bromine and amine positions makes this compound a highly adaptable platform for creating new functional materials.

Ligands for Transition Metal Catalysis

The pyrazole core, with its two adjacent nitrogen atoms, is an effective chelating motif for transition metals, forming stable complexes that can act as catalysts. The structure of this compound offers multiple coordination sites—the two pyrazole nitrogens and the exocyclic 5-amino group—allowing it to function as a versatile ligand. Derivatives of this scaffold can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Research into pyrazole-based ligands has shown their efficacy in a variety of transition metal-catalyzed reactions. The N1-cyclopentyl group provides steric bulk, which can create a specific chiral pocket around the metal center, potentially inducing asymmetry in catalytic transformations. The C5-amino group can be further functionalized to create multidentate ligands, enhancing the stability and modifying the reactivity of the catalyst.

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Potential Metal Center | Role of the Pyrazole Ligand |

|---|---|---|

| Cross-Coupling Reactions | Pd, Ni, Cu | Stabilizes the metal center, influences reductive elimination. |

| Hydrogenation | Ru, Rh, Ir | Creates a specific steric environment, enhances enantioselectivity. |

| Oxidation Reactions | Fe, Mn, Co | Modulates the redox potential of the metal catalyst. |

| Polymerization | Ti, Zr | Controls polymer chain growth and stereochemistry. researchgate.net |

These applications are predicated on the fundamental coordination chemistry of pyrazoles, which are well-established as reliable ligands in organometallic chemistry. nih.gov The specific substitution pattern of this compound makes it a promising candidate for the development of novel, highly specialized catalysts.

Precursors for Functional Dyes

The 5-aminopyrazole moiety is a classic building block in the synthesis of azo dyes. mdpi.com Azo dyes are characterized by the -N=N- functional group, which acts as a chromophore, and are widely used in textiles, printing, and as pH indicators. unb.canih.gov The synthesis of azo dyes from this compound follows a well-established two-step process:

Diazotization: The 5-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnih.gov This diazonium salt is a potent electrophile.

Azo Coupling: The diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol, aniline, or another active methylene (B1212753) compound. unb.ca This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.

The final color of the dye can be tuned by modifying the structure of the coupling component. The presence of the C4-bromo and N1-cyclopentyl groups on the pyrazole ring also influences the photophysical properties of the resulting dye, affecting its color, lightfastness, and solubility. researchgate.net

Table 2: Theoretical Azo Dyes from this compound

| Coupling Component | Resulting Dye Class | Expected Color Range |

|---|---|---|

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| Aniline | Aminoazo Dye | Orange to Red |

| N,N-Dimethylaniline | Aminoazo Dye | Red to Violet |

| 2-Naphthol | Naphthylazo Dye | Red to Brown |

| 3-Methyl-1-phenyl-5-pyrazolone | Pyrazolone Azo Dye | Bright Yellow to Orange |

The synthesis is generally high-yielding and uses readily available reagents, making this an important application for 5-aminopyrazole derivatives. nih.govresearchgate.net

Components in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive bromine atom and an amino group, makes it a candidate for use as a monomer in the synthesis of functional polymers. Pyrazole-containing polymers are of interest for their thermal stability, coordination ability with metal ions, and potential for creating materials with unique optical or electronic properties. nih.gov

Two primary polymerization strategies can be envisioned for this monomer:

Step-Growth Polymerization: The amino group can react with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This incorporates the pyrazole unit as a pendant group along the polymer backbone.

Metal-Catalyzed Polycondensation: The bromine atom at the C4 position is suitable for cross-coupling reactions. For example, in Suzuki polycondensation, reaction with a diboronic acid ester in the presence of a palladium catalyst would create a fully conjugated polymer where the pyrazole ring is part of the polymer backbone. Such polymers could have interesting conductive or light-emitting properties.

The incorporation of the pyrazole moiety into a polymer can impart desirable characteristics such as improved thermal resistance, flame retardancy, and the ability to chelate metal ions for applications in sensing, catalysis, or environmental remediation. researchgate.net

Exploration of Structure-Reactivity Relationships for Directed Synthesis

The synthetic utility of this compound is governed by the distinct reactivity of its constituent parts. Understanding these relationships allows for precise and directed synthesis of complex target molecules. nih.gov

C4-Bromo Group: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. Its position on the electron-rich pyrazole ring makes it susceptible to oxidative addition to low-valent metal centers (e.g., Pd(0)). This is the primary handle for introducing carbon-carbon and carbon-heteroatom bonds at this position. mdpi.comnih.gov

C5-Amino Group: As a strong electron-donating group, the primary amine activates the pyrazole ring towards electrophilic substitution. More importantly, it serves as a versatile nucleophile for acylation, alkylation, and condensation reactions. Its most significant reactivity is in diazotization for azo coupling and in condensation with 1,3-dielectrophiles to form fused heterocyclic systems. mdpi.com

N1-Cyclopentyl Group: This bulky alkyl group exerts a significant steric influence on the adjacent N2 and C5 positions. This can direct the regioselectivity of reactions and influence the conformational preferences of products. Electronically, it is an electron-donating group, which can subtly modulate the reactivity of the pyrazole ring system.

Pyrazole Core: The aromatic pyrazole ring provides a stable scaffold. The N2 nitrogen atom, being of the "pyridine-type," is a site of basicity and can be protonated or coordinated to metals.

Table 3: Summary of Structure-Reactivity Relationships

| Functional Group | Electronic Effect | Steric Effect | Primary Reactivity |

|---|---|---|---|

| C4-Bromo | Inductively withdrawing | Moderate | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.govresearchgate.net |

| C5-Amino | Strongly donating (mesomeric) | Moderate | Nucleophilic attack, diazotization, condensation with electrophiles. mdpi.com |

| N1-Cyclopentyl | Weakly donating (inductive) | High | Directs regioselectivity, influences conformation. |

| N2-Nitrogen | Proton acceptor | Moderate (shielded by cyclopentyl) | Acts as a Lewis base, coordination to metals. |

This interplay of electronic and steric factors allows chemists to selectively address different positions on the molecule to build molecular complexity in a controlled manner.

Development of Novel Synthetic Methodologies for Pyrazole Chemistry

The unique arrangement of functional groups in this compound makes it an ideal substrate for developing and showcasing novel synthetic methodologies for elaborating the pyrazole core. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netfigshare.comnih.govacs.orgbldpharm.com

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions at the C4 position. The Suzuki-Miyaura reaction, for instance, allows for the straightforward installation of a wide variety of aryl and vinyl substituents, creating complex biaryl structures or styrenyl-type derivatives.

Table 4: Representative Suzuki-Miyaura Coupling on the 4-Bromo Position

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Aryl-1-cyclopentyl-1H-pyrazol-5-amine |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 4-Vinyl-1-cyclopentyl-1H-pyrazol-5-amine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-Heteroaryl-1-cyclopentyl-1H-pyrazol-5-amine |

Beyond C-C bond formation, the C4-bromo position is amenable to Buchwald-Hartwig amination for C-N bond formation and related reactions for C-O and C-S bond formation.

The C5-amino group is a gateway to fused pyrazole systems. For example, condensation with β-enaminones or 1,3-dicarbonyl compounds provides access to important heterocyclic cores like pyrazolo[1,5-a]pyrimidines, which are prevalent in medicinal chemistry. mdpi.com This reaction proceeds via an initial nucleophilic attack by the amino group, followed by cyclization and dehydration.

These methodologies demonstrate that this compound is not just a static molecule but a dynamic synthetic platform, enabling the construction of diverse and highly functionalized pyrazole derivatives for a multitude of advanced applications. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Substituted Pyrazoles

The chemical industry's shift towards green chemistry is driving the development of more environmentally benign synthetic methods for heterocyclic compounds like pyrazoles. nih.gov Future research will likely focus on sustainable routes to 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine and its analogues, moving away from traditional methods that often rely on harsh conditions and hazardous solvents.

Key areas of development include:

One-Pot, Solvent-Free Reactions: Efficient protocols for the one-pot, regioselective synthesis of 4-bromopyrazoles have been developed using heterogeneous catalysts like silica gel-supported sulfuric acid under solvent-free conditions. researchgate.net This approach minimizes waste and enhances efficiency, representing a significant improvement over multi-step syntheses in organic solvents. researchgate.net

Catalytic Innovations: The use of novel nanocatalysts, such as copper immobilized on modified layered double hydroxides (LDHs), has shown promise in the synthesis of 5-amino-1H-pyrazole derivatives in green solvents like water/ethanol mixtures. nih.gov These methods offer high yields, short reaction times, and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Alternative Reagents: Research into less hazardous brominating agents to replace elemental bromine or excess N-bromosuccinimide is ongoing. N-bromosaccharin, for instance, has been used as a more reactive and stable solid for the bromination of pyrazoles in solvent-free systems. researchgate.net

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reaction sites on the this compound scaffold (the C-Br bond, the amino group, and the pyrazole (B372694) ring itself) presents a challenge and an opportunity for selective functionalization. Developing highly regioselective methods is crucial for creating complex molecular architectures without the need for cumbersome protecting group strategies.

Emerging strategies include:

Directed Metalation: The ortho-selective metalation of aryl azoles, which can be challenging due to the acidity of the heterocycle, has been achieved using tailored magnesium amide bases at room temperature. nih.gov Similar strategies could be adapted for the selective functionalization of the cyclopentyl or other aryl groups attached to the pyrazole nitrogen.

Cycloaddition Reactions: One-pot [3+2] cycloaddition reactions using nitrile imines and dicyanoalkenes have enabled the modular construction of fully substituted pyrazoles. nih.gov This approach allows for quadruple functionalization, providing access to a diverse library of complex pyrazole pharmacophores. nih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes for the selective modification of heterocyclic compounds is a growing field. Future research may explore biocatalysts to achieve unparalleled chemo- and regioselectivity in the functionalization of the pyrazole core or its substituents.

Novel Reactivity Modalities for this compound

Exploring new chemical transformations is key to unlocking the full synthetic potential of this compound. The bromine atom is a versatile handle for a variety of coupling reactions, while the amine group can participate in numerous bond-forming processes.

Future research will likely investigate:

Cross-Coupling Reactions: The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce new aryl or alkyl groups. researchgate.net This has been demonstrated in the synthesis of related 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides. researchgate.net

C-H Activation: Direct functionalization of C-H bonds on the pyrazole or cyclopentyl ring represents a highly atom-economical approach to creating new derivatives. This advanced strategy avoids the pre-functionalization required for traditional cross-coupling.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a wide range of chemical transformations, including radical reactions. This modality could be used to functionalize the pyrazole ring in ways that are not accessible through traditional thermal methods.

Amine Derivatization: The 5-amino group can be readily converted into amides, sulfonamides, or other functional groups to modulate the compound's properties. mdpi.com For example, reaction with chloroacetyl chloride can be used to introduce a reactive handle for further substitution. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is revolutionizing the synthesis of organic molecules, including nitrogen-containing heterocycles like pyrazoles. researchgate.netscilit.com This technology offers significant advantages over traditional batch methods, such as enhanced safety, precise control over reaction parameters, improved scalability, and reduced reaction times. nih.govmdpi.comgalchimia.com

The synthesis of this compound and its derivatives is well-suited for flow chemistry for several reasons:

Improved Safety and Scalability: Many reactions for pyrazole synthesis can be exothermic or involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control and safer handling of reactive intermediates, making processes easier to scale up. scilit.commdpi.com

Enhanced Efficiency: The reaction time for pyrazole synthesis can be dramatically reduced in flow systems. For instance, a process that takes 9 hours in a batch reactor has been completed in just 16 minutes under flow conditions. mdpi.com

Automation and Optimization: Flow chemistry setups can be integrated with automated systems for reaction optimization and high-throughput synthesis. researchgate.net This allows for the rapid screening of reaction conditions and the creation of large libraries of pyrazole derivatives for drug discovery. researchgate.netgalchimia.com A two-stage flow process has been successfully developed for the efficient synthesis of a library of substituted pyrazoles. galchimia.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can predict the reactivity, stability, and electronic properties of molecules, guiding synthetic efforts and accelerating the discovery process.

For this compound, computational modeling can be applied to:

Predict Reaction Outcomes: Quantum mechanics (QM) calculations can be used to model reaction pathways and transition states, helping to predict the regioselectivity of functionalization reactions. This can reduce the need for extensive experimental screening.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into reaction mechanisms. For example, QM calculations have been used to understand the antioxidant activity of pyrazole derivatives by evaluating ionization potentials and bond dissociation energies, clarifying whether a reaction proceeds via a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. mdpi.com

Design Novel Derivatives: By predicting the physicochemical and biological properties of virtual compounds, computational models can help design new derivatives of this compound with desired characteristics, such as enhanced binding affinity to a biological target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.